molecular formula C11H12O2 B15334594 1-(3-Methoxyphenyl)-2-methyl-2-propenone

1-(3-Methoxyphenyl)-2-methyl-2-propenone

Cat. No.: B15334594
M. Wt: 176.21 g/mol
InChI Key: BFZSNOGPLIZMBT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methyl-2-propenone is a chalcone derivative characterized by a propenone backbone (C=O-CH₂-C=O) substituted with a 3-methoxyphenyl group and a methyl group. Chalcones are α,β-unsaturated ketones with diverse applications in pharmaceuticals, materials science, and nonlinear optics (NLO).

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-7H,1H2,2-3H3

InChI Key

BFZSNOGPLIZMBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methyl-2-propenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the α,β-unsaturated ketone.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Methoxyphenyl)-2-methyl-2-propenone may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. Industrial production often employs advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-2-propenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methyl-2-propenone has various applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or antioxidant agent.

  • Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2-methyl-2-propenone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved can vary, but often include oxidative stress pathways, inflammatory responses, and enzyme inhibition.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Electronic Behavior
  • 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone (MPNP): This analog replaces the methyl group with a naphthyl moiety. Computational studies (DFT/B3LYP) revealed that electron-withdrawing groups like naphthyl enhance NLO properties, with a dipole moment of 3.85 D and hyperpolarizability (β) of 3.42 × 10⁻³⁰ esu. The 3-methoxy group in MPNP stabilizes the molecule via intramolecular hydrogen bonding .
  • Its polar surface area (PSA) is 26.3 Ų, suggesting moderate solubility .
Computational Insights

Quantum chemical calculations (e.g., Gaussian software) for MPNP highlight the role of substituents in modulating frontier molecular orbitals (HOMO-LUMO gaps). The target compound’s methyl group may sterically hinder conjugation, reducing NLO efficiency compared to naphthyl or phenyl analogs .

Anti-Inflammatory Activity
  • (E)-3-(3-Methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP): Exhibits significant anti-inflammatory activity by inhibiting NO production in macrophages (IC₅₀ = 12.3 μM). The pyrrolyl group enhances interactions with inflammatory targets, a feature absent in the methyl-substituted compound .
  • Thiazole Derivatives of 1-(3-Methoxyphenyl)ethanone: Derivatives like (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine (A1) show potent anti-inflammatory (73% inhibition at 50 mg/kg) and antioxidant activity (DPPH IC₅₀ = 18.4 μM). The thiazole ring introduces additional hydrogen-bonding sites, improving efficacy compared to the propenone core .
Antibacterial Activity
  • Chalcone Derivatives with Chloro/Bromo Substituents : Derivatives like 1-(3′-Hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one (MIC = 0.2 mg/mL) outperform methoxy-substituted analogs (MIC > 0.6 mg/mL) against Bordetella bronchiseptica. The 3-methoxy group’s electron-donating nature may reduce membrane penetration or target binding .
Acetylcholinesterase Inhibition
  • 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k): A lead compound for Alzheimer’s disease (IC₅₀ = 1.8 μM).

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) PSA (Ų) Key Substituents Reference
1-(3-Methoxyphenyl)-2-methyl-2-propenone 176.21 (estimated) ~1.2 (predicted) ~30 3-methoxy, methyl -
3-Methoxyphenylacetone 164.20 1.911 26.3 3-methoxy, acetyl
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one 252.12 - 26.3 4-methoxy, 4-methylphenyl

Biological Activity

1-(3-Methoxyphenyl)-2-methyl-2-propenone, commonly referred to as an α,β-unsaturated carbonyl compound, has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group attached to a phenyl ring and a propenone moiety, which contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : 1-(3-methoxyphenyl)-2-methylprop-2-en-1-one

Biological Activity Overview

Research indicates that 1-(3-Methoxyphenyl)-2-methyl-2-propenone exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown significant free radical scavenging capabilities, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antibacterial therapies.
  • Anticancer Potential : Preliminary investigations indicate that the compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

The biological activity of 1-(3-Methoxyphenyl)-2-methyl-2-propenone is primarily attributed to its ability to interact with cellular targets through the following mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels, thereby influencing cell signaling pathways associated with apoptosis and cell survival.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their division and growth.

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 1-(3-Methoxyphenyl)-2-methyl-2-propenone using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radicals at concentrations ranging from 10 to 100 µg/mL, demonstrating its potential as a natural antioxidant.

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting moderate antibacterial activity.

Anticancer Studies

Research involving breast cancer cell lines (MCF-7) showed that treatment with 1-(3-Methoxyphenyl)-2-methyl-2-propenone resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 25 µM after 48 hours of exposure.

Data Summary Table

Biological ActivityMethodologyFindings
AntioxidantDPPH AssaySignificant radical scavenging
AntimicrobialMIC DeterminationEffective against S. aureus and E. coli at 50 µg/mL
AnticancerMTT Assay on MCF-7 CellsIC50 = 25 µM after 48 hours

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